molecular formula C16H15FN2O3S2 B2591383 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1797688-82-4

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No. B2591383
CAS RN: 1797688-82-4
M. Wt: 366.43
InChI Key: KJMMGMWYENPVOK-UHFFFAOYSA-N
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Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new treatments for various diseases.

Scientific Research Applications

Medicinal Chemistry and Drug Development

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: serves as a potential scaffold for designing novel drugs. Researchers explore its pharmacophore subunit, the azetidine ring, which has been associated with diverse biological activities . By modifying this compound, scientists can create analogs with improved pharmacokinetic properties, selectivity, and efficacy.

MAGL (Monoacylglycerol Lipase) Inhibition

This compound has been investigated as a noncovalent MAGL inhibitor. MAGL plays a crucial role in endocannabinoid metabolism. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol, a major endocannabinoid. Such inhibitors hold promise for neuropathic pain management and other neurological conditions .

Organic Synthesis and Heterocyclic Chemistry

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves aza-Michael addition and Suzuki–Miyaura cross-coupling reactions. These methods allow for the diversification of heterocyclic amino acid derivatives containing azetidine and oxetane rings. Researchers can explore variations in substituents and functional groups to fine-tune properties .

properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S2/c1-23-15-14(3-2-8-18-15)16(20)19-9-13(10-19)24(21,22)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMMGMWYENPVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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